molecular formula C8H15NO2S B14030389 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide

2-Thia-3-azaspiro[4.5]decane 2,2-dioxide

Cat. No.: B14030389
M. Wt: 189.28 g/mol
InChI Key: KZDSBYWAHYMLHA-UHFFFAOYSA-N
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Description

2-Thia-3-azaspiro[4.5]decane 2,2-dioxide is a spirocyclic compound featuring a sulfur atom (as a sulfone group, 2,2-dioxide) and a nitrogen atom within a bicyclic framework. Its structure comprises a six-membered ring fused to a five-membered ring, with the sulfur and nitrogen atoms positioned at the 2nd and 3rd positions, respectively.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide

InChI

InChI=1S/C8H15NO2S/c10-12(11)7-8(6-9-12)4-2-1-3-5-8/h9H,1-7H2

InChI Key

KZDSBYWAHYMLHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent to facilitate the cyclization process . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .

Chemical Reactions Analysis

2-Thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Thia-3-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous spirocyclic sulfones:

Compound Name Molecular Formula Molecular Weight Key Features Reference(s)
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide C₇H₁₃NO₂S 187.25 Base structure; sulfur at 2, nitrogen at 3; limited commercial availability.
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide HCl C₈H₁₅NO₂S·ClH 225.74 Nitrogen shifted to 7th position; hydrochloride salt enhances solubility.
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide C₇H₁₄N₂O₂S 190.26 Additional nitrogen at 8th position; potential for dual hydrogen bonding.
6-Oxa-2-thia-9-azaspiro[4.5]decane 2,2-dioxide C₇H₁₄ClNO₃S 227.71 Oxygen replaces nitrogen at 6th position; increased polarity.
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide HCl C₈H₁₆ClNO₂S 225.74 Nitrogen at 8th position; storage requires inert atmosphere (2–8°C).
Key Observations:
  • Positional Isomerism : Shifting the nitrogen atom (e.g., 3-aza vs. 7-aza) alters electronic and steric profiles. The 7-aza variant (CAS 1909306-48-4) is commercially available as a hydrochloride salt, suggesting utility in biological assays where solubility is critical .
  • Oxygen Substitution : The 6-oxa-9-aza variant (CAS 1909313-84-3) replaces a carbon with oxygen, increasing polarity and possibly improving aqueous solubility .

Physicochemical and Commercial Considerations

  • Stability : The 8-aza hydrochloride (CAS 1588960-00-2) requires storage under inert conditions, indicating sensitivity to moisture or oxidation . In contrast, the 3,8-diaza variant lacks such specifications, suggesting greater stability .
  • Purity and Pricing :
    • The 7-aza hydrochloride is available at ≥95% purity, with prices ranging from €267 to €2,357 per gram, reflecting demand in high-throughput screening .
    • The discontinued status of the base 3-aza compound (Ref: 10-F780624) highlights synthetic challenges or niche applications .

Biological Activity

2-Thia-3-azaspiro[4.5]decane 2,2-dioxide is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

The molecular formula of this compound is C₈H₁₃N₃O₂S, with a molecular weight of approximately 191.25 g/mol. Its structure features a spiro connection between a five-membered and a six-membered ring, contributing to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and thereby modulating various biochemical pathways. This inhibition can lead to significant biological effects, including anti-inflammatory responses and potential anticancer activity.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by modulating steroid hormone levels and affecting cancer cell proliferation.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibits specific enzymes linked to inflammation, leading to reduced inflammatory markers in animal models .
  • Anticancer Activity : Another research effort indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
8-Oxa-2-thia-3-azaspiro[4.5]decaneContains an oxygen atom instead of nitrogenDifferent reactivity patterns due to the presence of oxygen
9-Thia-6-azaspiro[4.5]decaneContains additional sulfur atomExhibits enhanced stability and reactivity
1-Substituted 2-Azaspiro[4.5]decaneVariations in substituentsUnique reactivity based on substituent effects

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization:

  • Initial Formation : The precursor compounds are reacted under reductive conditions to form the spirocyclic framework.
  • Functionalization : Subsequent reactions can introduce various functional groups that enhance biological activity.

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